trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine
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Overview
Description
trans-4-[4-(4-Pentyl-cyclohexyl)-phenoxy]-benzene-1,3-diamine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group, a phenoxy group, and a benzene-1,3-diamine moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[4-(4-Pentyl-cyclohexyl)-phenoxy]-benzene-1,3-diamine typically involves multiple steps, including the formation of the cyclohexyl and phenoxy groups, followed by their attachment to the benzene-1,3-diamine core. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds between the phenoxy and benzene-1,3-diamine groups.
Hydrogenation: The cyclohexyl group can be introduced through hydrogenation of the corresponding aromatic compound under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups on the benzene-1,3-diamine moiety, converting them to amines.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products:
Oxidation products: Ketones or alcohols derived from the cyclohexyl group.
Reduction products: Amines formed from the reduction of nitro groups.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which trans-4-[4-(4-Pentyl-cyclohexyl)-phenoxy]-benzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and their reactivity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Properties
Molecular Formula |
C23H32N2O |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[4-(4-pentylcyclohexyl)phenoxy]benzene-1,3-diamine |
InChI |
InChI=1S/C23H32N2O/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)26-23-15-12-20(24)16-22(23)25/h10-18H,2-9,24-25H2,1H3 |
InChI Key |
WRUJHIOBEVPDML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)N |
Origin of Product |
United States |
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